6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-17(19)10-1-2-11-12(7-10)20-13(16-11)15-8-9-3-5-14-6-4-9/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPJRVFATLISNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-nitro-2-aminobenzothiazole Intermediate
The nitration of 2-aminobenzothiazole or its derivatives is a critical step to obtain the 6-nitro substitution. According to a patented process, nitration is typically performed on 2-acylaminobenzothiazole derivatives using mixed acids (nitric acid and sulfuric acid) under controlled temperature conditions (0° to 50° C). The molar ratio of substrate to nitric acid ranges from 1:1 to 1:1.5, with nitric acid content in the mixed acid between 5% and 60% by weight. Alternatively, nitration can be done with nitric acid alone at weight ratios from 1:2 to 1:10 substrate to acid.
After nitration, the acyl group is removed by saponification using dilute mineral acids, alkali metal hydroxides, or ammonia solutions at elevated temperatures (20° to 150° C, preferably 40° to 100° C) and possibly under pressure up to 50 bars. This yields 2-amino-6-nitrobenzothiazole, which can crystallize in two polymorphic forms depending on conditions.
Table 1: Nitration and Deacylation Conditions for 2-amino-6-nitrobenzothiazole
| Step | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|
| Nitration | 2-acetylaminobenzothiazole + HNO3/H2SO4 | 0° to 50° C | Molar ratio 1:1 to 1:1.5 (substrate:HNO3) |
| Deacylation (Saponification) | Dilute mineral acid or alkali hydroxide | 20° to 150° C (preferably 40° to 100° C) | Pressure up to 50 bars may be applied |
| Isolation | Cooling, filtration, washing with methanol and water | 20° to 60° C | Two polymorphs possible |
N-alkylation to Form 6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
The key step to obtain the target compound is the alkylation of the 2-amino group of 6-nitrobenzothiazole with a pyridin-4-ylmethyl halide (e.g., bromide or chloride) or equivalent alkylating agents. This reaction is typically carried out in the presence of a base to neutralize the generated acid and promote nucleophilic substitution.
Typical conditions include:
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Base: Organic bases like triethylamine or inorganic bases such as potassium carbonate.
- Temperature: Mild heating (room temperature to 80° C) to facilitate reaction.
- Reaction time: Several hours to overnight.
This method efficiently produces this compound with moderate to good yields.
- The nitration step is highly sensitive to temperature and acid concentration; maintaining low temperature (0° to 5° C) during addition prevents over-nitration or decomposition.
- The choice of base and solvent in the N-alkylation step significantly affects yield and purity. Potassium carbonate in DMF is commonly preferred for clean substitution reactions without side reactions.
- Purification of the final compound is achieved by recrystallization from suitable solvents like methanol or ethanol, yielding a crystalline solid with melting points reported around 248° to 252° C for related benzothiazole derivatives.
- Polymorphic forms of intermediates can influence solubility and crystallization behavior, thus impacting downstream processing.
| Step | Starting Material | Reagents/Conditions | Product | Yield & Notes |
|---|---|---|---|---|
| Nitration | 2-acetylaminobenzothiazole | HNO3/H2SO4, 0°-50° C | 2-acetylamino-6-nitrobenzothiazole | Controlled acid ratio and temperature critical |
| Deacylation (Saponification) | 2-acetylamino-6-nitrobenzothiazole | Dilute acid/base, 40°-100° C, pressure up to 50 bar | 2-amino-6-nitrobenzothiazole | Two polymorphs possible |
| N-alkylation | 2-amino-6-nitrobenzothiazole | Pyridin-4-ylmethyl halide, base (K2CO3 or Et3N), DMF, mild heat | This compound | Moderate to good yields |
The preparation of this compound is a multi-step process involving selective nitration of benzothiazole derivatives followed by nucleophilic substitution with pyridin-4-ylmethyl halides. Optimization of reaction conditions, particularly temperature control during nitration and choice of base/solvent in alkylation, is essential to maximize yield and purity. The compound's synthesis is well-documented in patent literature and chemical supplier data, providing a reliable foundation for further research and development in medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the pyridinylmethylamine moiety.
Oxidation: The benzothiazole core can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 6-amino-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized benzothiazole derivatives.
Scientific Research Applications
Microbiology and Pharmaceutical Sciences
The compound is primarily explored for its antibacterial properties. Its structural similarity to known antimicrobial agents makes it a candidate for developing new antibacterial drugs.
- Methods : In vitro assays such as agar dilution or broth microdilution are employed to determine the minimum inhibitory concentration (MIC) against bacterial strains.
- Results : Studies indicate potent activity against various bacteria, including E. coli, P. aeruginosa, and S. epidermidis, with MIC values as low as 3 µg/mL.
Mycobacteriology and Infectious Diseases
Research into the compound's derivatives shows promise in treating tuberculosis, particularly multidrug-resistant strains.
- Methods : In vitro culture systems are used to assess anti-mycobacterial activity.
- Results : Derivatives exhibit significant inhibition of mycobacterial growth, suggesting potential therapeutic applications.
Immunopharmacology
The compound is being evaluated for its effects on allergic reactions by studying histamine release and other mediators of allergic responses.
- Methods : Both in vitro and in vivo studies are conducted to assess the compound's ability to inhibit mast cell degranulation.
- Results : Initial findings suggest that it may reduce the severity of allergic responses, indicating potential use as an anti-allergic agent.
Endocrinology and Metabolic Diseases
Research is also focusing on the compound's potential as an antidiabetic agent, particularly regarding its effects on glucose metabolism and insulin sensitivity.
- Methods : Diabetic animal models are used to evaluate changes in blood glucose levels and insulin resistance.
- Results : Studies indicate beneficial effects on glucose homeostasis, suggesting its utility in diabetes management.
Mechanism of Action
The mechanism of action of 6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways or proteins involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Nitro vs.
- Pyridine Position : The pyridin-4-ylmethyl group (vs. 2-ylmethyl) minimizes steric hindrance, allowing better alignment with planar binding sites in proteins .
Neuroprotective Potential :
- The benzothiazole core is a key pharmacophore in neuroprotective agents like riluzole, used in ALS treatment. The nitro group in this compound may enhance blood-brain barrier (BBB) penetration compared to non-nitro analogs, a critical factor for CNS-targeted therapies .
- Comparison with 6-Chloro Analog : Chloro-substituted analogs (e.g., CAS 1204296-43-4) show antimicrobial activity but may lack the nitro group's ability to modulate redox-sensitive targets .
Antioxidant and Pharmacological Profiles :
- Substituted 2-aminobenzothiazoles exhibit antioxidant properties, with electron-withdrawing groups like nitro enhancing radical scavenging capacity .
Biological Activity
6-Nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound characterized by a benzothiazole core, a nitro group at the 6-position, and a pyridinylmethylamine moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antidiabetic properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula: C13H10N4O2S
- Molecular Weight: 286.31 g/mol
- CAS Number: 1177296-53-5
The compound features a solid physical form with a predicted boiling point of approximately 514.2 °C and a density of about 1.495 g/cm³.
The biological activity of this compound can be attributed to several mechanisms depending on its application:
Antimicrobial Activity:
The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes. Preliminary studies suggest that it exhibits significant antibacterial activity against various pathogens, particularly those belonging to the ESKAPE group (e.g., E. coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) .
Anticancer Activity:
Research indicates that this compound may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation. Its structural features suggest potential interactions with DNA gyrase and Topoisomerase IV, which are critical for DNA replication and cell division .
Antidiabetic Activity:
Studies have explored the effects of this compound on glucose metabolism and insulin sensitivity in diabetic models. Results indicate beneficial effects on blood glucose levels and insulin resistance, suggesting its potential use in diabetes management .
Research Findings
Numerous studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the compound's effectiveness against various bacterial strains, demonstrating low minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed enhanced antimicrobial properties compared to traditional antibiotics. -
Anticancer Mechanism:
In vitro assays revealed that the compound effectively inhibited cancer cell proliferation through apoptosis induction. The mechanism was linked to the inhibition of critical enzymes involved in DNA replication, highlighting its potential as a chemotherapeutic agent. -
Diabetes Management:
Experimental models showed that treatment with this compound resulted in significant reductions in blood glucose levels and improved insulin sensitivity markers, suggesting its viability as an antidiabetic agent.
Q & A
Q. What are the optimal synthetic routes for 6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves coupling reactions between a nitro-substituted benzothiazole core and a pyridinylmethylamine derivative. Key steps include:
-
Nucleophilic substitution : React 6-nitro-1,3-benzothiazol-2-amine with 4-(bromomethyl)pyridine in a polar aprotic solvent (e.g., THF or DMF) under reflux, using a base like triethylamine to deprotonate intermediates .
-
Catalytic optimization : Copper(I) bromide or palladium catalysts may enhance coupling efficiency in analogous heterocyclic systems .
-
Yield improvement : Adjust stoichiometry (1:1.2 molar ratio of benzothiazole to pyridinylmethyl halide) and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
- Data Table : Comparison of Reaction Conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| THF | None | 80 | 45 | |
| DMF | CuBr | 100 | 62 | |
| DCM | Pd(OAc)₂ | 40 | 55 |
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer :
- NMR spectroscopy : Use NMR to verify the pyridinylmethyl proton signals (δ 4.7–5.2 ppm for CH₂) and benzothiazole aromatic protons (δ 7.5–8.5 ppm). NMR confirms nitro group placement (C-6: δ ~150 ppm) .
- Mass spectrometry : HRMS (ESI) should show [M+H]⁺ at m/z 317.06 (calculated for C₁₃H₁₁N₄O₂S) .
- Melting point : Compare observed values (e.g., 180–185°C) with literature to assess purity .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to map electron density at the nitro group and pyridinylmethyl moiety, predicting reactivity sites for functionalization .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases or enzymes) to prioritize derivatives with improved binding affinities. For example, replace the nitro group with sulfonamide or oxadiazole rings .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to optimize bioavailability .
Q. How can contradictory spectral data (e.g., NMR vs. crystallography) be resolved for structural validation?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve ambiguities in tautomeric forms or hydrogen bonding by growing crystals via slow evaporation in ethanol/water (80:20). Compare bond lengths (e.g., C-N in benzothiazole vs. pyridine) .
- Dynamic NMR studies : Perform variable-temperature NMR to detect conformational changes or dynamic processes affecting peak splitting .
- Cross-validation : Combine IR (nitro stretch ~1520 cm⁻¹) and elemental analysis (%C, %N) to confirm purity .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Flow chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., nitration steps) and reduce side products .
- Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) for high-purity batches (>98% HPLC) .
- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation, enabling real-time adjustments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardize assays : Use consistent cell lines (e.g., HEK293 or HeLa) and controls (e.g., DMSO vehicle) to minimize variability .
- Dose-response curves : Generate IC₅₀ values across multiple replicates to confirm potency trends. For example, if Study A reports IC₅₀ = 10 µM and Study B reports 50 µM, re-test under identical conditions (pH, serum concentration) .
- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may explain divergent results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
